Cas no 2147611-52-5 (tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate)

tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate
- EN300-1635245
- tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate
- 2147611-52-5
-
- インチ: 1S/C15H23NO3S/c1-10-5-11(9-20-10)6-12-7-16(8-13(12)17)14(18)19-15(2,3)4/h5,9,12-13,17H,6-8H2,1-4H3
- InChIKey: ROTSDOTZBRRSOW-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=CC(=C1)CC1CN(C(=O)OC(C)(C)C)CC1O
計算された属性
- せいみつぶんしりょう: 297.13986477g/mol
- どういたいしつりょう: 297.13986477g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1635245-0.05g |
tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |
2147611-52-5 | 0.05g |
$1272.0 | 2023-06-05 | ||
Enamine | EN300-1635245-1.0g |
tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |
2147611-52-5 | 1g |
$1515.0 | 2023-06-05 | ||
Enamine | EN300-1635245-10.0g |
tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |
2147611-52-5 | 10g |
$6512.0 | 2023-06-05 | ||
Enamine | EN300-1635245-0.5g |
tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |
2147611-52-5 | 0.5g |
$1453.0 | 2023-06-05 | ||
Enamine | EN300-1635245-2.5g |
tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |
2147611-52-5 | 2.5g |
$2969.0 | 2023-06-05 | ||
Enamine | EN300-1635245-10000mg |
tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |
2147611-52-5 | 10000mg |
$5159.0 | 2023-09-22 | ||
Enamine | EN300-1635245-1000mg |
tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |
2147611-52-5 | 1000mg |
$1200.0 | 2023-09-22 | ||
Enamine | EN300-1635245-0.1g |
tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |
2147611-52-5 | 0.1g |
$1332.0 | 2023-06-05 | ||
Enamine | EN300-1635245-5.0g |
tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |
2147611-52-5 | 5g |
$4391.0 | 2023-06-05 | ||
Enamine | EN300-1635245-250mg |
tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |
2147611-52-5 | 250mg |
$1104.0 | 2023-09-22 |
tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate 関連文献
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate (CAS No. 2147611-52-5)
Tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate, with the chemical formula corresponding to its CAS number 2147611-52-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of a pyrrolidine ring, a hydroxyl group, and a thiophene moiety appended with a methyl group creates a complex scaffold that is conducive to various pharmacological effects. Specifically, the pyrrolidine ring is known for its role in stabilizing bioactive molecules, while the hydroxyl and thiophene groups can engage in hydrogen bonding and π-stacking interactions, respectively, which are crucial for molecular recognition processes.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the inherent properties of heterocyclic compounds. Among these, pyrrolidine derivatives have shown particular promise due to their ability to modulate multiple biological pathways. The compound tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate is no exception and has been explored for its potential in several areas of medical research.
One of the most compelling aspects of this compound is its structural diversity, which allows it to interact with a wide range of biological targets. The tert-butyl group, for instance, provides steric hindrance that can influence binding affinity and selectivity, while the hydroxyl group can serve as a hydrogen bond acceptor or donor depending on the context. The thiophene ring, on the other hand, is known for its ability to enhance metabolic stability and bioavailability, making it an attractive feature for drug development.
The pharmacological profile of tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate has been investigated in several preclinical studies. These studies have highlighted its potential as an inhibitor of various enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer progression. For instance, preliminary data suggest that this compound may interfere with the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins that mediate inflammation.
Moreover, the thiophene moiety in the molecule has been linked to antioxidant properties, which could be beneficial in combating oxidative stress—a hallmark of many chronic diseases. The hydroxyl group further enhances these effects by participating in redox reactions and stabilizing reactive oxygen species. Such properties make tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate a promising candidate for developing drugs targeting oxidative stress-related pathologies.
In the realm of oncology, this compound has shown encouraging results in cell-based assays. Studies indicate that it can induce apoptosis in certain cancer cell lines by modulating intracellular signaling pathways associated with cell survival and death. The ability to selectively target cancer cells while minimizing toxicity to healthy tissues is a critical factor in evaluating the therapeutic potential of any novel drug candidate.
The synthesis of tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate presents an interesting challenge due to its complex structure. Advanced synthetic methodologies have been employed to construct the desired scaffold efficiently and with high purity. Techniques such as multi-step organic synthesis, including cross-coupling reactions and functional group transformations, have been pivotal in achieving this goal. The use of palladium-catalyzed reactions has particularly been advantageous in forming carbon-carbon bonds between the pyrrolidine and thiophene moieties.
The stereochemistry of this compound is another critical aspect that has been carefully controlled during synthesis. The presence of chiral centers can significantly influence its biological activity, necessitating precise control over reaction conditions to ensure high enantiomeric purity. Chiral resolution techniques such as crystallization or chromatography have been utilized to isolate the desired enantiomer.
Evaluation of the pharmacokinetic properties of tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate has revealed promising characteristics that support its further development as a drug candidate. In vitro studies indicate good solubility and stability under physiological conditions, which are essential for formulation development. Additionally, preliminary pharmacokinetic profiles suggest reasonable bioavailability and metabolic clearance rates, indicating potential for effective systemic delivery.
The safety profile of this compound has also been assessed through comprehensive toxicological studies conducted both in vitro and in vivo. These studies have demonstrated low toxicity at relevant doses, reinforcing its suitability for further clinical investigation. However, as with any novel therapeutic agent, thorough evaluation across diverse populations and long-term studies are necessary to fully understand its safety profile.
The integration of computational chemistry techniques has played a significant role in optimizing the design of tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate. Molecular modeling and docking studies have provided valuable insights into how this compound interacts with biological targets at the atomic level. These computational approaches have helped identify key residues involved in binding and have guided modifications aimed at improving potency and selectivity.
The ongoing research into derivatives of this compound underscores its versatility as a pharmacological scaffold. By modifying specific functional groups or introducing new ones, scientists aim to enhance its therapeutic efficacy while minimizing side effects. Such modifications could lead to novel drugs with improved pharmacokinetic profiles or expanded therapeutic applications.
In conclusion,tert-butyl 3-hydroxy-4-(5-methylthiophen-3-ylmethylpyrrolidine -1-carboxy l ate2147611 -52 -5 strong>) represents a significant advancement in pharmaceutical chemistry due to its complex molecular architecture and promising biological activities . Its potential applications span multiple therapeutic areas , including anti-inflammatory , antioxidant ,and anticancer treatments . With continued research efforts focused on optimizing its design , synthesizing derivatives ,and evaluating its clinical safety , this compound holds great promise as a future therapeutic agent . As our understanding of molecular interactions deepens , tools such as computational chemistry will continue to facilitate the development process , bringing us closer to realizing novel treatments derived from innovative chemical scaffolds like this one . p >
2147611-52-5 (tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate) 関連製品
- 1340451-05-9(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-ol)
- 1213645-12-5((2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol)
- 877644-51-4(1,6,7-trimethyl-8-(2-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1009307-24-7(Lapatinib-d7 Ditosylate)
- 1694364-37-8(3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde)
- 1771998-31-2(1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea)
- 2035036-86-1((2E)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-phenylprop-2-en-1-one)
- 902836-87-7(N-ethyl-n-methyl-2-piperidin-4-yloxyacetamide)
- 1246034-15-0(2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine)
- 2034325-92-1(N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide)




